molecular formula C13H15N3O3S B304312 N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No. B304312
M. Wt: 293.34 g/mol
InChI Key: HRTJVCUWYSKTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidine derivative that has been synthesized for its potential use in scientific research. Thiazolidine derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.

Mechanism of Action

The exact mechanism of action of N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, the compound has been found to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide in lab experiments is its potential to exhibit a range of biological activities. This makes it a versatile compound that can be used in a variety of research studies. However, one limitation is that the compound has not yet been extensively studied in vivo, so its potential side effects and toxicity are not yet fully known.

Future Directions

There are several potential future directions for research on N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide. One area of interest is its potential as a treatment for cancer and inflammatory diseases. Further studies are needed to determine the compound's efficacy and safety in vivo. Another potential area of research is the compound's antioxidant activity, which may have applications in preventing age-related diseases and promoting overall health. Additionally, further studies are needed to fully understand the compound's mechanism of action and identify any potential drug targets.

Synthesis Methods

The synthesis of N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves the reaction of 4-ethoxyaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained through cyclization of the intermediate with acetic anhydride.

Scientific Research Applications

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been found to exhibit promising anti-cancer activity in vitro. A study published in the journal Bioorganic & Medicinal Chemistry Letters found that the compound inhibited the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Another study published in the journal Medicinal Chemistry Research found that the compound exhibited anti-inflammatory activity in vitro, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18)

InChI Key

HRTJVCUWYSKTTP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N

Origin of Product

United States

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